molecular formula C3H9F2N B12555620 Fluoro(trimethyl)ammonium fluoride CAS No. 193464-06-1

Fluoro(trimethyl)ammonium fluoride

Cat. No.: B12555620
CAS No.: 193464-06-1
M. Wt: 97.11 g/mol
InChI Key: PTSRYEGSVJSOPZ-UHFFFAOYSA-M
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Description

Fluoro(trimethyl)ammonium fluoride is a quaternary ammonium salt with the chemical formula $ \text{(CH}3\text{)}3\text{NH}^+ \text{F}^- $. This compound features a trimethylammonium cation paired with a fluoride anion. Quaternary ammonium fluorides are prized for their solubility in organic solvents, enabling applications in deprotection reactions (e.g., desilylation) and catalysis .

Properties

CAS No.

193464-06-1

Molecular Formula

C3H9F2N

Molecular Weight

97.11 g/mol

IUPAC Name

fluoro(trimethyl)azanium;fluoride

InChI

InChI=1S/C3H9FN.FH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1

InChI Key

PTSRYEGSVJSOPZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)F.[F-]

Origin of Product

United States

Preparation Methods

Fluoro(trimethyl)ammonium fluoride can be synthesized through several methods. Historically, two main approaches have been used:

In industrial settings, the preparation of this compound often involves the use of dimethyl carbonate as a methylating agent and an ionic liquid as the catalyst. The reaction is typically carried out at elevated temperatures, around 170°C, for several hours .

Chemical Reactions Analysis

Fluoro(trimethyl)ammonium fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetonitrile and various inorganic fluoride sources. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which fluoro(trimethyl)ammonium fluoride exerts its effects is primarily through the release of fluoride ions. These ions can participate in various chemical reactions, acting as nucleophiles in substitution reactions or as bases in deprotonation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

The table below compares fluoro(trimethyl)ammonium fluoride with structurally related ammonium fluorides and halides:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Solubility Applications Toxicity
This compound $ \text{(CH}3\text{)}3\text{NHF} $ ~95 (estimated) Solid (inferred) Polar solvents (e.g., THF) Organic synthesis (deprotection, catalysis) Corrosive, toxic (similar to TBAF)
Ammonium fluoride (NH$_4$F) NH$_4$F 37.04 Crystalline solid Water, methanol Glass etching, electrolyte in batteries, dental treatments Toxic (T), causes respiratory irritation
Tetrabutylammonium fluoride (TBAF) $ \text{(C}4\text{H}9\text{)}_4\text{N}^+ \text{F}^- $ 261.51 Liquid (1.0 M in THF) THF, acetonitrile Desilylation agent, phase-transfer catalyst Corrosive, causes severe burns
Benzyl trimethyl ammonium chloride $ \text{(CH}3\text{)}3\text{C}6\text{H}5\text{CH}_2\text{N}^+ \text{Cl}^- $ 199.70 Solid Water, ethanol Surfactant, phase-transfer catalyst Irritant (skin/eyes)

Reactivity and Stability

  • This compound : Likely less hygroscopic than NH$_4$F due to the hydrophobic trimethyl group, enhancing stability in organic media. Its smaller cation size compared to TBAF may increase reactivity in nucleophilic substitutions .
  • Ammonium fluoride (NH$_4$F): Highly hygroscopic and decomposes upon heating, releasing toxic HF gas.
  • TBAF: Stable in THF but decomposes in protic solvents. Preferred for anhydrous conditions in organofluorine chemistry .

Toxicity and Handling

  • This compound: Expected to be corrosive, similar to TBAF, requiring gloves and eye protection. No specific data available; inferred from structural analogs .
  • NH$_4$F : Classified as toxic (T) with R23/24/25 hazards (respiratory, skin, and oral toxicity) .
  • TBAF : Causes severe burns and requires handling under inert atmospheres due to moisture sensitivity .

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